Cas no 438464-05-2 (3-(2-methoxyphenoxy)methylbenzohydrazide)
3-(2-methoxyphenoxy)methylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-((2-Methoxyphenoxy)methyl)benzohydrazide
- 3-(2-methoxyphenoxy)methylbenzohydrazide
- 3-(2-Methoxy-phenoxymethyl)-benzoic acid hydrazide
- STK298520
- Oprea1_315199
- 3-[(2-methoxyphenoxy)methyl]benzohydrazide
- EN300-227783
- AK-968/41925112
- 3-(2-METHOXYPHENOXYMETHYL)BENZOHYDRAZIDE
- BBL037946
- CS-0303241
- AKOS000304325
- 438464-05-2
-
- MDL: MFCD02253874
- Inchi: 1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-11-5-4-6-12(9-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
- InChI Key: ROPNICPGKBBHHD-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1OC)CC1C=CC=C(C(NN)=O)C=1
Computed Properties
- Exact Mass: 272.11609238Da
- Monoisotopic Mass: 272.11609238Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 73.6Ų
3-(2-methoxyphenoxy)methylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026869-1g |
3-(2-Methoxy-phenoxymethyl)-benzoic acid hydrazide |
438464-05-2 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 026869-5g |
3-(2-Methoxy-phenoxymethyl)-benzoic acid hydrazide |
438464-05-2 | 5g |
£591.00 | 2022-03-01 | ||
| abcr | AB497937-250 mg |
3-[(2-Methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB497937-500 mg |
3-[(2-Methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB497937-1 g |
3-[(2-Methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 1g |
€309.00 | 2022-03-24 | ||
| abcr | AB497937-5 g |
3-[(2-Methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 5g |
€752.70 | 2022-03-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373911-50mg |
3-((2-Methoxyphenoxy)methyl)benzohydrazide |
438464-05-2 | 97% | 50mg |
¥1728.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373911-100mg |
3-((2-Methoxyphenoxy)methyl)benzohydrazide |
438464-05-2 | 97% | 100mg |
¥1965.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373911-250mg |
3-((2-Methoxyphenoxy)methyl)benzohydrazide |
438464-05-2 | 97% | 250mg |
¥2220.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373911-500mg |
3-((2-Methoxyphenoxy)methyl)benzohydrazide |
438464-05-2 | 97% | 500mg |
¥4233.00 | 2024-05-13 |
3-(2-methoxyphenoxy)methylbenzohydrazide Suppliers
3-(2-methoxyphenoxy)methylbenzohydrazide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-(2-methoxyphenoxy)methylbenzohydrazide
Comprehensive Introduction to 3-(2-methoxyphenoxy)methylbenzohydrazide (CAS No. 438464-05-2)
3-(2-methoxyphenoxy)methylbenzohydrazide (CAS No. 438464-05-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, characterized by its benzohydrazide core and methoxyphenoxy substituent, exhibits potential applications in drug development, particularly in targeting enzyme inhibition and signal transduction pathways. Its molecular formula, C15H16N2O3, reflects a balance of hydrophobicity and hydrogen-bonding capacity, making it a candidate for bioactive molecule design.
Recent studies highlight the growing interest in hydrazide derivatives like 3-(2-methoxyphenoxy)methylbenzohydrazide for their role in antioxidant and anti-inflammatory applications. Researchers are exploring its interactions with proteins such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in chronic disease management. This aligns with current trends in precision medicine, where tailored molecular interventions are sought after. The compound's methoxy group further enhances its metabolic stability, a key consideration in drug bioavailability optimization.
From a synthetic chemistry perspective, CAS No. 438464-05-2 is often synthesized via multistep organic reactions, including condensation and etherification. Its purity and yield are influenced by factors like solvent choice (e.g., polar aprotic solvents) and catalyst selection (e.g., palladium-based systems). Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to validate its structure, addressing the demand for high-purity intermediates in pharmaceutical manufacturing.
The compound's relevance extends to computational chemistry, where molecular docking simulations predict its binding affinity to biological targets. This intersects with the rising popularity of AI-driven drug discovery, as platforms like AlphaFold and Schrödinger Suite leverage such data. Users frequently search for terms like "hydrazide-based drug candidates" or "small molecule therapeutics," reflecting broader industry interests. Notably, 3-(2-methoxyphenoxy)methylbenzohydrazide is also discussed in forums focused on neurodegenerative disease research, given its potential to modulate oxidative stress pathways.
In industrial contexts, 438464-05-2 is cataloged by suppliers as a research-grade chemical, emphasizing its non-clinical use. Safety data sheets (SDS) recommend standard lab precautions, aligning with occupational health guidelines. Environmental concerns related to green chemistry have spurred investigations into sustainable synthesis routes for such compounds, resonating with searches for "eco-friendly chemical synthesis."
Future directions for 3-(2-methoxyphenoxy)methylbenzohydrazide may include structure-activity relationship (SAR) studies to refine its therapeutic profile. Collaborative efforts between academia and biotech firms could accelerate its translation into preclinical trials, a topic frequently queried in pharma SEO trends. As regulatory frameworks evolve, compliance with REACH and FDA guidelines will remain pivotal for its commercial viability.
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